molecular formula C18H23NO3 B1444797 Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1056629-20-9

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B1444797
M. Wt: 301.4 g/mol
InChI Key: XWVRAUFBYDPEPY-UHFFFAOYSA-N
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Description

“Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the CAS Number: 1056629-20-9 . It has a molecular weight of 301.39 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate” is a white solid . and 95% according to different sources.

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthetic Methods : Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a component in the synthesis of complex organic compounds. For instance, the microwave-assisted solid-phase synthesis of diazaspirocycles involves the direct annulation of primary amines with resin-bound bismesylates, a process integral to the synthesis of various heterocycles (Macleod et al., 2006).

  • Ring Systems in Medicinal Chemistry : The 1-oxa-7-azaspiro[5.5]undecane ring system, found in compounds like Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is core to several natural and synthetic products with significant biological activities. These compounds are often targets for chemical synthesis due to their potential applications in medicinal chemistry (Sinibaldi & Canet, 2008).

Biological Activities and Pharmaceutical Applications

  • Antihypertensive Properties : A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, closely related to Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, revealed potent antihypertensive properties, particularly in compounds with certain substitutions on the spirolactam ring (Clark et al., 1983).

  • Antibacterial Applications : Spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane structure, demonstrated notable activity against specific strains of gram-negative and gram-positive bacteria. This indicates potential uses in developing new antibacterial agents (Lukin et al., 2022).

  • Potential in Treating Respiratory Diseases : Certain 3,9-diazaspiro[5.5]undecane derivatives, related to Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, have been identified as CCR8 antagonists with potential applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Potential in Drug Development

  • Drug Discovery and Development : Research on 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists has led to compounds with promising antiviral properties, highlighting the relevance of such structures in drug development (Yang et al., 2009).

  • Enantioselective Synthesis : Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a crucial component in enantioselective syntheses, like the creation of naturally occurring alkaloids, showcasing its importance in developing specific, biologically active compounds (Pandey et al., 2011).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404 .

properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVRAUFBYDPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733006
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

CAS RN

1056629-20-9
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 391C (23.66 g) in dichloromethane (350 mL) was added Dess-Martin Periodinane (33.1 g). The mixture was stirred overnight. The mixture was diluted with ethyl acetate (600 mL) and washed with 2N aqueous NaOH, water, and brine. After drying over Na2SO4, the mixture was filtered and concentrated to provide the title compound.
Quantity
23.66 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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